3-(N-Acetyl-L-cystein-S-YL)acetaminophen sodium salt 3-(N-Acetyl-L-cystein-S-YL)acetaminophen sodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC20688577
InChI: InChI=1S/C13H16N2O5S.Na/c1-7(16)14-10-4-3-9(18)5-12(10)21-6-11(13(19)20)15-8(2)17;/h3-5,11,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t11-;/m0./s1
SMILES:
Molecular Formula: C13H15N2NaO5S
Molecular Weight: 334.33 g/mol

3-(N-Acetyl-L-cystein-S-YL)acetaminophen sodium salt

CAS No.:

Cat. No.: VC20688577

Molecular Formula: C13H15N2NaO5S

Molecular Weight: 334.33 g/mol

* For research use only. Not for human or veterinary use.

3-(N-Acetyl-L-cystein-S-YL)acetaminophen sodium salt -

Specification

Molecular Formula C13H15N2NaO5S
Molecular Weight 334.33 g/mol
IUPAC Name sodium;(2R)-2-acetamido-3-(2-acetamido-5-hydroxyphenyl)sulfanylpropanoate
Standard InChI InChI=1S/C13H16N2O5S.Na/c1-7(16)14-10-4-3-9(18)5-12(10)21-6-11(13(19)20)15-8(2)17;/h3-5,11,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t11-;/m0./s1
Standard InChI Key ZGMLWCTWCYFCHH-MERQFXBCSA-M
Isomeric SMILES CC(=O)NC1=C(C=C(C=C1)O)SC[C@@H](C(=O)[O-])NC(=O)C.[Na+]
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)O)SCC(C(=O)[O-])NC(=O)C.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named sodium (2R)-2-acetamido-3-[2,4-dideuterio-6-hydroxy-3-[(2,2,2-trideuterioacetyl)amino]phenyl]sulfanylpropanoate . Its molecular formula, C13H15N2NaO5S\text{C}_{13}\text{H}_{15}\text{N}_{2}\text{NaO}_{5}\text{S}, reflects the incorporation of five deuterium atoms (D5) at specific positions, which are critical for isotopic tracing . The non-deuterated counterpart, 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen, has the formula C13H16N2O5S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{5}\text{S} and a molecular weight of 312.34 g/mol .

Structural Features

The molecule comprises an acetaminophen backbone linked via a thioether bond to N-acetyl-L-cysteine. The sodium salt form introduces a carboxylate group (-COONa+\text{-COO}^- \text{Na}^+), enhancing hydrophilicity . Deuterium atoms are positioned at the acetyl methyl group and aromatic ring, as indicated by the SMILES notation:
[2H]C1=CC(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])SC[C@@H](C(=O)[O-])NC(=O)C)O.[Na+]\text{[2H]C1=CC(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])SC[C@@H](C(=O)[O-])NC(=O)C)O.[Na+]} .

Table 1: Key Structural and Isotopic Properties

PropertyValueSource
Molecular FormulaC13H15N2NaO5S\text{C}_{13}\text{H}_{15}\text{N}_{2}\text{NaO}_{5}\text{S}
Molecular Weight334.32337 g/mol
Deuterium PositionsAcetyl methyl (D3), aromatic (D2)
ChiralityR-configuration at cysteine residue

Synthesis and Metabolic Pathways

Biotransformation of Acetaminophen

Approximately 5–10% of ingested acetaminophen undergoes cytochrome P450-mediated oxidation to N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite . NAPQI is detoxified via conjugation with glutathione, forming 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen, which is further acetylated and excreted as a mercapturate in urine . The deuterated variant is synthesized for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), minimizing matrix effects .

Laboratory Synthesis

The synthetic route involves:

  • Thioether Formation: Reaction of acetaminophen with N-acetyl-L-cysteine under alkaline conditions.

  • Deuteration: Isotopic labeling via hydrogen-deuterium exchange at specified positions.

  • Salt Formation: Neutralization with sodium hydroxide to yield the sodium salt .

Table 2: Synthetic Parameters

ParameterConditionSource
Reaction pH8.5–9.5 (alkaline)
Deuterium SourceD2O or deuterated acetic anhydride
Purification MethodReverse-phase HPLC

Physical and Chemical Properties

Thermal Stability and Solubility

The compound exhibits a melting point of 132–136°C , with decomposition observed above 140°C. It is hygroscopic, necessitating storage at -20°C under argon or nitrogen . Solubility profiles include:

  • Water: 10–15 mg/mL at 25°C .

  • Methanol: 20–25 mg/mL at 25°C .

Spectroscopic Characteristics

  • UV-Vis: λmax=243nm\lambda_{\text{max}} = 243 \, \text{nm} (aromatic ring) .

  • NMR: Deuterium incorporation confirmed by absence of proton signals at δ 2.1 (acetyl methyl) and δ 6.7–7.1 (aromatic protons) .

Applications in Research

Pharmacokinetic Studies

The deuterated form is used to quantify acetaminophen metabolites in biological matrices. For example, LC-MS/MS methods achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL using this internal standard .

Toxicology and Overdose Management

Elevated urinary levels of the metabolite correlate with acetaminophen-induced hepatotoxicity. Monitoring its concentration aids in diagnosing overdose cases and assessing N-acetylcysteine treatment efficacy .

Table 3: Analytical Performance Metrics

ParameterValueSource
LLOQ (LC-MS/MS)0.1 ng/mL
Retention Time4.2 min (C18 column)
Accuracy98–102%

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